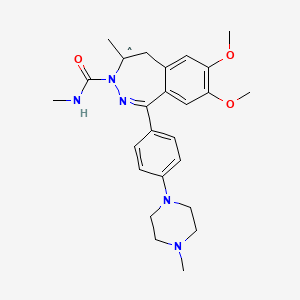
CID 156588663
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 156588663” is a chemical entity with unique properties and applications. This compound is recognized for its potential in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 156588663 would typically involve large-scale synthesis processes, ensuring high yield and purity. These methods often include optimization of reaction conditions, use of catalysts, and purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
CID 156588663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific reagents and conditions depend on the desired reaction and the target product.
Major Products
The major products formed from the reactions of this compound vary based on the type of reaction and the conditions used
Scientific Research Applications
CID 156588663 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and pharmacological properties.
Industry: Utilized in industrial processes and applications, including material science and manufacturing.
Mechanism of Action
The mechanism of action of CID 156588663 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 156588663 include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications, making them relevant for comparative studies.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness is crucial for its specific applications and potential advantages in various scientific fields.
Conclusion
This compound is a compound with significant potential in various scientific research applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for leveraging its unique properties and applications. Further research and exploration of this compound will continue to reveal its full potential and contributions to science and industry.
Properties
Molecular Formula |
C25H32N5O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
InChI |
InChI=1S/C25H32N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-16H,10-14H2,1-5H3,(H,26,31) |
InChI Key |
AKFVFOWZZZWGHB-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















